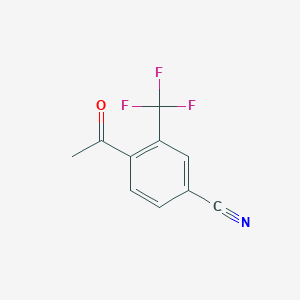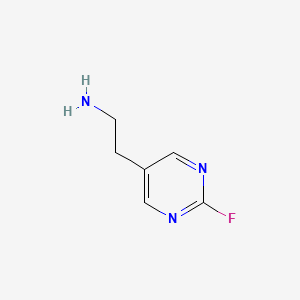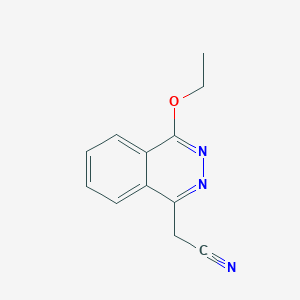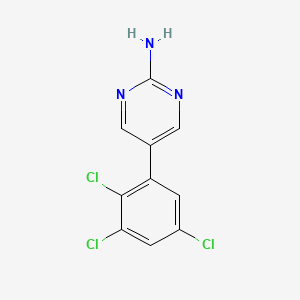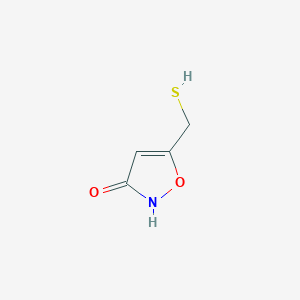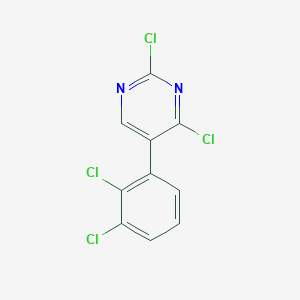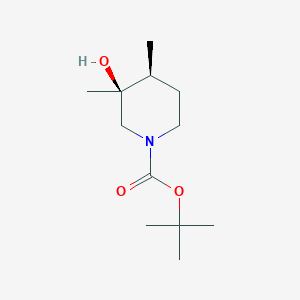
4-Chloro-3-fluoro-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-5-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-iodopyridine typically involves halogenation reactions. One common method is the halogen dance reaction, where a pyridine derivative undergoes selective halogenation at specific positions. For example, starting with 3-chloro-5-fluoro-4-iodopyridine, selective halogenation can yield this compound .
Industrial Production Methods
Industrial production methods for fluoropyridine compounds often involve bromination and fluorination of aminopyridine or nitropyridine compounds. These reactions are optimized for large-scale production, with careful control of reaction conditions to maximize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds by reacting the compound with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield various substituted pyridines .
Scientific Research Applications
4-Chloro-3-fluoro-5-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-iodopyridine is primarily related to its ability to undergo selective chemical reactions. The presence of electron-withdrawing halogen substituents on the pyridine ring influences its reactivity and interaction with other molecules. These substituents can modulate the electronic properties of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluoro-4-iodopyridine
- 5-Chloro-2-fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
4-Chloro-3-fluoro-5-iodopyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of halogen atoms imparts distinct electronic and steric properties, making it a valuable compound for targeted chemical synthesis and applications in various fields .
Properties
Molecular Formula |
C5H2ClFIN |
|---|---|
Molecular Weight |
257.43 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-5-3(7)1-9-2-4(5)8/h1-2H |
InChI Key |
HUELDBSUJTYQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)
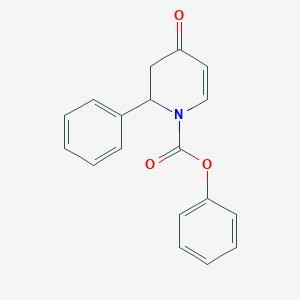
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
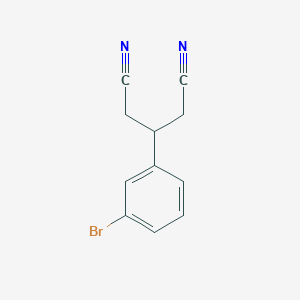
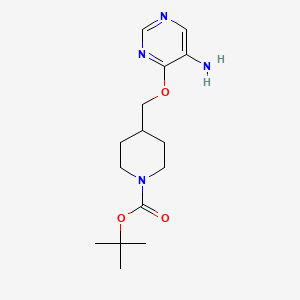
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
